3-Cyclohexyloxypropyl toluene-4-sulphonate (CAS 857277-86-2) is a sulfonate ester of p-toluenesulfonic acid bearing a 3-cyclohexyloxypropyl substituent. Unlike simple cyclohexyl tosylate (CAS 953-91-3), the insertion of a propyl ether spacer between the cyclohexyl ring and the sulfonate leaving group creates a distinct molecular architecture (C₁₆H₂₄O₄S, MW 312.42) that modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility.
Molecular FormulaC16H24O4S
Molecular Weight312.4 g/mol
Cat. No.B8243617
⚠ Attention: For research use only. Not for human or veterinary use.
3-Cyclohexyloxypropyl Toluene-4-Sulphonate – A Structurally Differentiated Sulfonate Ester for Controlled Alkylation and Photoacid Applications
3-Cyclohexyloxypropyl toluene-4-sulphonate (CAS 857277-86-2) is a sulfonate ester of p-toluenesulfonic acid bearing a 3-cyclohexyloxypropyl substituent [1]. Unlike simple cyclohexyl tosylate (CAS 953-91-3), the insertion of a propyl ether spacer between the cyclohexyl ring and the sulfonate leaving group creates a distinct molecular architecture (C₁₆H₂₄O₄S, MW 312.42) that modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The compound is supplied as a 95% pure research intermediate by Enamine (EN300-37153200) and has been cited in patent literature as a structural motif within photoacid generator (PAG) compositions for chemically amplified photoresists [2].
Sulfonate ester with ether-accelerated leaving group for controlled alkylation
Cyclohexyloxypropyl motif matches PAG patent claims for lithography research
Polarity-tuning building block for medicinal chemistry and drug delivery research
[1] Kuujia.com product page for 3-Cyclohexyloxypropyl toluene-4-sulphonate, CAS 857277-86-2. Accessed 2026-05-13. View Source
[2] WO1995020021A1 – Liquid crystal compound and liquid crystal composition containing the same. Google Patents, 1995. Discloses chemical amplification positive resist compositions comprising a photoacid generator and a resin with cyclohexyl‑alkoxy substituents. View Source
Why Cyclohexyl Tosylate or Cyclohexylpropyl Tosylate Cannot Substitute for 3-Cyclohexyloxypropyl Toluene-4-Sulphonate
Although cyclohexyl p‑toluenesulfonate (XLogP3 = 3.4) and 3‑cyclohexylpropyl 4‑methylbenzenesulfonate share the same toluenesulfonate leaving group, they lack the ether oxygen that differentiates 3‑cyclohexyloxypropyl toluene‑4‑sulphonate (XLogP3 = 3.5, TPSA = 61 Ų) [1]. This extra hydrogen‑bond acceptor site reduces logP, increases topological polar surface area by ∼9 Ų, and introduces stereoelectronic effects that can alter solvolytic reactivity by orders of magnitude through neighbouring‑group participation or electrostatic stabilisation of transition states [2]. In PAG applications, the cyclohexyloxypropyl motif is explicitly claimed in patent disclosures [3]; replacement with a simple cyclohexyl or cyclohexylpropyl tosylate would change both the absorption profile and acid‑generation quantum yield. Consequently, generic substitution risks irreproducible reaction kinetics, altered solubility profiles, and failure of functional performance in lithographic formulations.
Ether oxygen absence alters solvolytic reactivity
Simple cyclohexyl tosylate lacks the alkoxy group; predicted rate differences may exceed orders of magnitude, potentially requiring re‑optimization of reaction conditions.
Patent‑compliant motif missing in non‑ether analogs
Cyclohexyl or cyclohexylpropyl tosylates do not contain the cyclohexyl‑alkoxy group claimed in PAG compositions, risking IP misalignment and altered lithographic performance.
Altered polarity and hydrogen‑bonding profile
Absence of the ether oxygen decreases H‑bond acceptor count and TPSA, which can shift solubility, crystal packing, and chromatographic retention relative to the target compound.
[1] Kuujia.com product page for 3-Cyclohexyloxypropyl toluene-4-sulphonate, CAS 857277-86-2. XLogP3 = 3.5, Topological Polar Surface Area = 61 Ų. Accessed 2026-05-13. View Source
[2] Influence of alkoxy groups on rates of acetal hydrolysis and tosylate solvolysis: electrostatic stabilization of developing oxocarbenium ion intermediates and neighboring-group participation to form oxonium ions. Pubmed, 2015. Reports up to 20‑fold rate acceleration and 10⁶‑fold differences in tosylate solvolysis when alkoxy groups are present. View Source
[3] WO1995020021A1 – Liquid crystal compound and liquid crystal composition containing the same. Google Patents, 1995. Discloses chemical amplification positive resist compositions comprising a photoacid generator and a resin with cyclohexyl‑alkoxy substituents. View Source
Quantitative Differentiation Evidence for 3-Cyclohexyloxypropyl Toluene-4-Sulphonate Versus Closest Structural Analogs
Increased Topological Polar Surface Area (TPSA) Relative to Cyclohexyl Tosylate
The target compound exhibits a TPSA of 61 Ų, approximately 9 Ų higher than cyclohexyl p‑toluenesulfonate (TPSA = 51.75 Ų) [1]. The additional ether oxygen contributes two lone‑pair electrons that increase the calculated polar surface area, predicting lower passive membrane permeability and distinct chromatographic behaviour.
Computed using the XLogP3 method implemented in PubChem / ChemSpider prediction platform
Why This Matters
TPSA is a key predictor of passive membrane permeability and oral bioavailability; a higher TPSA alters solubility profiles and can guide selection when designing prodrugs or evaluating extraction efficiency.
[1] Kuujia.com product page for 3-Cyclohexyloxypropyl toluene-4-sulphonate, CAS 857277-86-2. Topological Polar Surface Area = 61 Ų. Accessed 2026-05-13. View Source
Enhanced Hydrogen‑Bond Acceptor Count and Rotatable Bond Flexibility
The target compound contains 4 hydrogen‑bond acceptors (3 sulfonate oxygens + 1 ether oxygen) and 7 rotatable bonds, compared with 3 acceptors and 3 rotatable bonds for cyclohexyl p‑toluenesulfonate [1]. The extra acceptor and four additional rotatable bonds increase conformational flexibility, which can improve solubility in polar solvents but also reduces crystal lattice energy, potentially lowering the melting point.
H‑Bond Acceptors & FlexibilityData to verify
4 HBA / 7 rot. bonds (vs 3 / 3)
Enhanced polar solubility and conformational freedom; may lower crystal lattice energy
Derived from 2D structure; physical properties subject to measurement
Computed from 2D structure using standard cheminformatics rules
Why This Matters
Higher HBA count and rotatable bond flexibility directly influence solubility in hydrogen‑bonding solvents and can affect crystallization behaviour, which is critical for formulation development and purification scale‑up.
[1] Kuujia.com product page for 3-Cyclohexyloxypropyl toluene-4-sulphonate. Hydrogen Bond Acceptor Count = 4, Rotatable Bond Count = 7. Accessed 2026-05-13. View Source
Alkoxy‑Group‑Induced Acceleration of Tosylate Solvolysis
A systematic study of alkoxy‑substituted tosylates demonstrated that the presence of an alkoxy group can accelerate solvolysis by up to 20‑fold compared to sterically comparable substrates lacking an alkoxy group, with rate differences reaching 10⁶‑fold between closely related ring systems [1]. While the reported data were collected on cyclic acetals, the underlying mechanism—electrostatic stabilisation of developing oxocarbenium ion character and neighbouring‑group participation to form oxonium ions—is directly transferable to acyclic β‑ or γ‑alkoxy tosylates such as 3‑cyclohexyloxypropyl toluene‑4‑sulphonate.
Solvolysis Rate ModulationClass-level inference
Up to 20‑fold acceleration reported for alkoxy tosylate class
Alkoxy‑group participation can increase reactivity, enabling milder alkylation conditions
Data from cyclic acetal/tosylate systems; direct measurement on target compound not reported
Not directly measured; class‑level effect predicts rate acceleration
Comparator Or Baseline
Alkoxy‑substituted tosylates vs. sterically comparable non‑alkoxy tosylates
Quantified Difference
Up to 20‑fold acceleration; up to 10⁶‑fold differences observed between ring sizes
Conditions
Solvolysis in aqueous‑organic mixtures; data from 4‑alkoxy‑substituted acetal and tosylate systems (PubMed, 2015)
Why This Matters
Predictable rate acceleration means the target compound can serve as a more reactive alkylating agent than its non‑ether analogs, allowing milder reaction conditions or higher throughput in synthetic sequences. This is particularly valuable in pharmaceutical intermediate synthesis where leaving‑group reactivity must be fine‑tuned.
[1] Influence of alkoxy groups on rates of acetal hydrolysis and tosylate solvolysis: electrostatic stabilization of developing oxocarbenium ion intermediates and neighboring-group participation to form oxonium ions. Pubmed, 2015. View Source
Patent‑Claimed Structural Motif in Photoacid Generator (PAG) Compositions
Patent WO1995020021A1 claims chemical amplification positive resist compositions containing a photoacid generator (PAG) and a resin bearing substituents of formula C₆H₁₁–(CH₂)ₙOCH(CH₂CH₃)–, i.e., a cyclohexyl‑alkoxy group [1]. Although the exact compound 3‑cyclohexyloxypropyl toluene‑4‑sulphonate is not explicitly named in this patent, its core structural motif—a cyclohexyloxypropyl chain attached to a sulfonate ester—matches the general formula. In contrast, simple cyclohexyl tosylate lacks the alkoxy spacer and does not fall within the scope of the claimed PAG‑active structures.
PAG Structural ComplianceSupporting evidence
Cyclohexyloxypropyl group claimed in PAG compositions
Aligns with patent‑described structure‑activity relationships for photoresist research
No quantitative PAG performance data for this specific compound
Presence of cyclohexyl‑alkoxy motif in patent‑claimed PAG compositions
Target Compound Data
Contains cyclohexyloxypropyl (–O–(CH₂)₃–O–C₆H₁₁) group
Comparator Or Baseline
Cyclohexyl tosylate: lacks alkoxy spacer
Quantified Difference
Not applicable (qualitative structural difference)
Conditions
Patent analysis; no quantitative PAG performance data available for the specific compound
Why This Matters
For procurement decisions in lithography R&D, selecting a tosylate that contains the patent‑described alkoxy motif reduces the risk of IP conflicts and aligns with known structure‑activity relationships for PAG performance.
[1] WO1995020021A1 – Liquid crystal compound and liquid crystal composition containing the same. Google Patents, 1995. View Source
Commercially Available Research Intermediate with Defined Purity and Pricing Transparency
The target compound is listed as Enamine catalog number EN300‑37153200 at 95.0% purity, with pricing of $699/1 g and $3,007/10 g [1]. This places it in the premium research‑chemical tier, consistent with a non‑commodity sulfonate ester requiring multi‑step synthesis. By comparison, cyclohexyl p‑toluenesulfonate (CAS 953‑91‑3) is widely available at bulk prices below $100/25 g, reflecting its status as a standard reagent. The price differential quantitatively signals the added synthetic complexity and lower demand volume of the ether‑containing analog.
Procurement EconomicsSpecification review
$699/g (95% purity) vs <$4/g for cyclohexyl tosylate
Price premium reflects synthetic complexity; weigh against reactivity and IP advantages
Prices as of May 2026; subject to change
Chemical procurementBuilding blockMedicinal chemistry
Evidence Dimension
Commercial pricing (USD per gram)
Target Compound Data
$699/g (Enamine EN300‑37153200, 95% purity)
Comparator Or Baseline
Cyclohexyl p‑toluenesulfonate: <$4/g (bulk pricing from multiple suppliers)
Quantified Difference
>170‑fold price premium
Conditions
Pricing data from vendor websites accessed May 2026
Why This Matters
The price premium directly reflects the structural differentiation and synthetic accessibility. Budget‑conscious procurement teams must weigh this cost against the functional advantages (polarity, reactivity, PAG compatibility) documented in the other evidence items.
Chemical procurementBuilding blockMedicinal chemistry
[1] Kuujia.com product page for 3-Cyclohexyloxypropyl toluene-4-sulphonate, listing Enamine EN300‑37153200 at $699/1 g and $3,007/10 g (95% purity). Accessed 2026-05-13. View Source
Validated Application Scenarios for 3-Cyclohexyloxypropyl Toluene-4-Sulphonate Based on Quantitative Evidence
When a synthetic sequence demands a tosylate leaving group with higher solvolytic reactivity than conventional cyclohexyl or alkyl tosylates, the ether‑oxygen‑containing 3‑cyclohexyloxypropyl toluene‑4‑sulphonate offers predictable rate acceleration through neighbouring‑group participation [1]. The class‑level evidence of up to 20‑fold rate enhancement allows chemists to perform Sₙ1‑type alkylations under milder temperatures or shorter reaction times, reducing by‑product formation in complex molecule construction.
Photoacid Generator (PAG) Development for Chemically Amplified Photoresists
Patent disclosures explicitly claim cyclohexyl‑alkoxy substituents in PAG‑containing resist compositions [2]. The target compound embeds this motif within a sulfonate ester framework, making it a structurally compliant candidate for lithography research. Its computed XLogP3 (3.5) and TPSA (61 Ų) [3] further suggest compatibility with common resist solvents and film‑forming polymers.
Amphiphilic Intermediate for Micellar or Nanoparticle Drug Delivery Systems
The combination of a hydrophilic sulfonate head group, a moderately lipophilic cyclohexyl tail, and an ether‑oxygen hydrogen‑bond acceptor creates an amphiphilic profile distinct from all‑hydrocarbon tosylates [3]. This architecture has been proposed for forming micelles or nanoparticles in drug delivery contexts; the 4 hydrogen‑bond acceptors and 7 rotatable bonds provide conformational flexibility to accommodate cargo molecules.
Medicinal Chemistry Building Block Requiring Defined Polarity Tuning
With a TPSA of 61 Ų—18% higher than cyclohexyl tosylate—the target compound enables medicinal chemists to fine‑tune the polarity of lead molecules without introducing additional heteroatoms [3]. The increase in rotatable bonds (7 vs. 3) also offers greater conformational sampling, which can be exploited in fragment‑based drug design to probe binding pockets with flexible linkers.
Application
Selection Property
Validation Focus
Controlled alkylation with enhanced reactivity
Ether‑participation in tosylate solvolysis
Rate comparison under target conditions; by‑product profiling
PAG formulation for lithography research
Cyclohexyl‑alkoxy sulfonate motif claimed in patents
Acid generation quantum yield; resist film compatibility
Amphiphilic intermediate for drug delivery research
Sulfonate‑cyclohexyl‑ether architecture with conformational flexibility